molecular formula C21H23N3O B2752638 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172411-53-8

4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2752638
CAS RN: 1172411-53-8
M. Wt: 333.435
InChI Key: KXRJWJSOZMCQKY-UHFFFAOYSA-N
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Description

The compound “4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide” is a complex organic molecule that contains a benzyl group, an isopropyl group, a methyl group, and a pyrazol group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions, reductive amination, or cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds, for example, can undergo a variety of reactions, including cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through experimental analysis. For similar compounds, properties such as boiling point, density, solubility, and pKa can be determined .

Scientific Research Applications

Medicinal Chemistry and Biological Activity

A range of compounds structurally related to 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide have been synthesized and explored for their potential biological applications. For instance, Saeed et al. (2015) synthesized different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015). Similarly, Hebishy et al. (2020) described a new synthetic route for benzamide-based 5-aminopyrazoles, some of which showed significant anti-influenza A virus activity (Hebishy et al., 2020).

Chemical Synthesis and Characterization

Holzer et al. (2003) provided insights into the structural characterization of similar compounds through spectroscopic investigations, contributing to a deeper understanding of their chemical properties (Holzer et al., 2003). The synthesis and characterization of these types of compounds are crucial for their potential application in various scientific and medicinal fields.

Antimicrobial and Antitubercular Potential

Further research by Nayak et al. (2016) on pyrazole derivatives demonstrated their potential in antimicrobial activities, particularly against Mycobacterium tuberculosis, suggesting their application in combating tuberculosis (Nayak et al., 2016).

Antipsychotic Potential

Wise et al. (1987) explored the pharmacological properties of related compounds, identifying some as potential antipsychotic agents. This highlights the diverse potential applications of these compounds in therapeutic contexts (Wise et al., 1987).

Antitumor Agents

Yoshida et al. (2005) synthesized benzothiazole derivatives, including compounds structurally related to this compound, and evaluated them as potent antitumor agents, highlighting their significance in cancer research (Yoshida et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of activities associated with pyrazole derivatives, there could be many potential areas for further exploration .

properties

IUPAC Name

4-benzyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15(2)24-20(13-16(3)23-24)22-21(25)19-11-9-18(10-12-19)14-17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRJWJSOZMCQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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